[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride
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Overview
Description
[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride is a chemical compound that features a pyridine ring and an imidazole ring connected via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine-Imidazole Intermediate: The initial step involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a suitable base, such as sodium hydride, to form the intermediate [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanol.
Reduction to Methanamine: The intermediate is then reduced using a reducing agent like sodium borohydride to yield [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine.
Formation of Dihydrochloride Salt: Finally, the methanamine compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can further modify the imidazole or pyridine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Hydrogenated imidazole or pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can be used in various biochemical assays and imaging techniques.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and imidazole rings can coordinate with metal ions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(Pyridin-2-ylmethyl)-1H-imidazol-2-yl]methanamine dihydrochloride
- [1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride
- [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride
Uniqueness
Compared to similar compounds, [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride is unique due to the specific positioning of the pyridine and imidazole rings, which can influence its binding affinity and specificity towards molecular targets. This unique structure may result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(pyridin-2-ylmethyl)imidazol-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-5-10-7-14(8-13-10)6-9-3-1-2-4-12-9;;/h1-4,7-8H,5-6,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFNKAFJTPAHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(N=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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